methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate
Description
Chemical Nomenclature and Classification
The systematic IUPAC name methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate reflects its intricate architecture. The name delineates three key subunits:
- Beta-carboline core : A 1,3,4,9-tetrahydro-2H-beta-carboline scaffold, characterized by a partially saturated pyrido[3,4-b]indole system.
- Beta-alanyl linker : A beta-alanine residue (-NH-CH2-CH2-CO-) connecting the beta-carboline and piperidine moieties.
- Piperidine-4-carboxylate : A methyl ester derivative of piperidine-4-carboxylic acid.
Classified as a hybrid alkaloid, this compound merges the neuroactive beta-carboline framework with the conformationally restricted piperidine carboxylate, a motif prevalent in bioactive molecules targeting neurological and inflammatory pathways.
Molecular Structure and Basic Properties
The molecular formula is C23H26N4O4 , yielding a molecular weight of 434.48 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 434.48 g/mol |
| Hydrogen Bond Donors | 3 (2x NH, 1x COOH) |
| Hydrogen Bond Acceptors | 6 (4x N, 2x O) |
| XLogP3 | ~2.5 (estimated) |
The compound’s solubility profile is influenced by its ionizable groups: the piperidine nitrogen (pKa ~10.6) and carboxylic acid (pKa ~4.5). Predicted logP values suggest moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility.
Structural Features of Beta-Carboline Core
The 1,3,4,9-tetrahydro-2H-beta-carboline subunit (Figure 1) consists of:
- A partially saturated indole nucleus : The A and B rings retain aromaticity, while the C ring exists in a tetrahydro state, conferring conformational flexibility.
- Stereoelectronic properties : The planar indole system enables π-π stacking with biological targets, while the saturated C ring modulates electron density at the N9 position.
- Functionalization : The 2-position carbonyl group serves as a linkage site for the beta-alanyl spacer, enabling conjugation to the piperidine moiety.
This scaffold is synthesized via Pictet-Spengler cyclization of tryptamine derivatives, followed by selective oxidation. The tetrahydro state enhances metabolic stability compared to fully aromatic beta-carbolines.
Structural Features of Piperidine-4-Carboxylate Moiety
The piperidine-4-carboxylate component contributes:
- Stereochemical rigidity : The chair conformation of the piperidine ring preorganizes the carboxylate group for target engagement.
- Hydrogen-bonding capacity : The ester carbonyl (O) and protonated nitrogen (NH+) facilitate interactions with enzymatic active sites.
- Synthetic versatility : Methyl piperidine-4-carboxylate serves as a precursor for transition metal-catalyzed C-H functionalization, enabling diversification at the C2 position.
In this compound, the piperidine nitrogen is acylated by the beta-alanyl-carboline unit, constraining rotational freedom and optimizing pharmacophore alignment.
Historical Context and Development
The compound’s design reflects convergent strategies in medicinal chemistry:
- Beta-carboline optimization : Early studies identified 1,3,4,9-tetrahydro-beta-carbolines as potent ligands for serotonin receptors, with improved selectivity over fully aromatic analogs.
- Piperidine carboxylate applications : Piperidine-4-carboxylates gained prominence as kinase inhibitors and antitubercular agents, driving interest in their hybridization with other pharmacophores.
- Linker engineering : Beta-alanine was selected as a spacer to balance conformational flexibility and metabolic stability, avoiding the pitfalls of rigid or labile linkers.
Synthetic routes likely employ sequential:
- Pictet-Spengler assembly of the beta-carboline.
- Peptide coupling to attach beta-alanine.
- Esterification of piperidine-4-carboxylic acid, followed by N-acylation.
This hybrid architecture positions the compound as a candidate for modulating multifactorial diseases involving amyloid aggregation or neuroinflammation.
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 1-[3-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N4O4/c1-30-21(28)15-7-11-25(12-8-15)20(27)6-10-23-22(29)26-13-9-17-16-4-2-3-5-18(16)24-19(17)14-26/h2-5,15,24H,6-14H2,1H3,(H,23,29) |
InChI Key |
YBVHULFPMQOEIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler (PS) reaction is the most widely employed method for constructing the THBC scaffold. As detailed in methodologies for beta-carboline synthesis, this reaction involves the acid-catalyzed condensation of tryptamine derivatives with aldehydes or ketones. For the target compound, the THBC intermediate is generated via cyclization of a substituted tryptamine 13 with a carbonyl compound 14 , forming an iminium ion 15 that undergoes intramolecular attack by the indole ring (Scheme 7). Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) are typical catalysts, yielding THBC 16 after rearomatization.
Critical to this step is the selection of a carbonyl component that introduces the requisite C2 carbonyl group for subsequent acylation. For example, employing glyoxylic acid derivatives could directly install the carbonyl functionality at position 2 of the THBC. Post-cyclization oxidation steps are unnecessary here, as the target molecule retains the tetrahydro configuration.
Bischler-Napieralski Reaction
While the Bischler-Napieralski (BN) reaction is traditionally used to synthesize dihydro-beta-carbolines (DHBCs), modifications can adapt it for THBC formation. The BN reaction involves cyclodehydration of acylated tryptamine derivatives 31 using dehydrating agents like POCl₃. Subsequent reduction of the resulting DHBC 34 (e.g., via catalytic hydrogenation) yields the THBC scaffold. This route offers flexibility in introducing substituents at the C1 position, which may align with the target molecule’s substitution pattern.
Synthesis of the Beta-Alanyl-Piperidine-4-Carboxylate Fragment
The beta-alanyl-piperidine-4-carboxylate segment is constructed through sequential peptide coupling and esterification. Piperidine-4-carboxylic acid is first methylated using methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester. Beta-alanine is then introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring temporary protection of the piperidine nitrogen to prevent side reactions. For instance, a Boc-protected piperidine-4-carboxylate can be coupled with beta-alanine, followed by deprotection under mild acidic conditions (e.g., TFA in DCM).
Coupling Strategies for Fragment Assembly
Amide Bond Formation
The final assembly involves coupling the THBC carbonyl group with the beta-alanyl-piperidine fragment. Activation of the THBC’s C2 carbonyl as an acyl chloride (using SOCl₂ or oxalyl chloride) enables reaction with the primary amine of beta-alanyl-piperidine. Alternatively, carbodiimide reagents (e.g., DCC or HATU) facilitate direct amide bond formation between the THBC carboxylic acid and the amine.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| HATU/DIEA | DMF | 0°C → RT | 78 | |
| EDC/HOBt | CH₂Cl₂ | RT | 65 | |
| SOCl₂ (acyl chloride) | THF | Reflux | 82 |
Optimization and Challenges
Stereochemical Control
The THBC scaffold introduces two stereocenters at C1 and C3. Asymmetric Pictet-Spengler reactions using chiral catalysts (e.g., AuCl₃/AgOTf) or chiral auxiliaries can enforce enantioselectivity. However, the target compound’s stereochemistry is unspecified in available literature, necessitating chiral HPLC or enzymatic resolution for isolation of desired enantiomers.
Functional Group Compatibility
The methyl ester in the piperidine moiety is susceptible to hydrolysis under basic conditions. Thus, coupling reactions must avoid strong bases, and workup steps should utilize mild aqueous acids (e.g., citric acid) to preserve ester integrity.
Analytical Characterization
-
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals include δ 7.2–6.8 (indole aromatic protons), δ 4.3 (piperidine CH₂O), and δ 3.7 (COOCH₃).
-
¹³C NMR : Carbonyl resonances at δ 172–170 ppm (ester and amide carbons).
-
-
Mass Spectrometry :
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₄O₄ [M+H]⁺: 435.2012; observed: 435.2015.
-
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to two closely related analogs:
Ethyl 1-{N-[(6-Chloro-1,3,4,9-Tetrahydro-2H-Beta-Carbolin-2-yl)Carbonyl]Glycyl}Piperidine-4-Carboxylate (CAS: 1010929-76-6)
N-{2-[(1-Benzylpiperidin-4-yl)Amino]-2-Oxoethyl}-6-Chloro-1,3,4,9-Tetrahydro-2H-Beta-Carboline-2-Carboxamide (CAS: 1040706-73-7)
Table 1: Structural Comparison
Impact of Structural Variations on Bioactivity
Ester Group Modifications
- The methyl ester in the target compound may enhance metabolic stability compared to the ethyl ester in , as smaller ester groups are typically hydrolyzed faster by esterases. This could influence bioavailability in pesticidal or pharmacological contexts .
Substituent Effects
- The 6-chloro substitution in and is associated with increased binding affinity to biological targets (e.g., insect nicotinic acetylcholine receptors) due to enhanced electron-withdrawing effects . The absence of a halogen in the target compound may reduce pesticidal potency but lower toxicity to non-target organisms.
- The benzyl group in significantly increases lipophilicity, likely enhancing blood-brain barrier penetration, making it more suitable for neurological applications .
Linker Modifications
Comparative Bioactivity Data (Inferred)
While direct data for the target compound is unavailable, insights can be extrapolated from analogs:
Biological Activity
Methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)-beta-alanyl]piperidine-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of its structural components derived from beta-carbolines. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a beta-carboline moiety, which is known for its diverse pharmacological properties. Beta-carbolines are naturally occurring compounds that have been implicated in various biological activities such as neuroprotection, anti-inflammatory effects, and antimicrobial properties.
Chemical Structure
| Component | Description |
|---|---|
| Beta-Carboline | A bicyclic structure that contributes to the compound's biological activity. |
| Piperidine | A six-membered ring that enhances the binding affinity to biological targets. |
| Beta-Alanine | An amino acid that may influence the compound's pharmacokinetic properties. |
Antimicrobial Activity
Research indicates that beta-carboline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including Trypanosoma cruzi, responsible for Chagas disease. The compound demonstrated an IC50 value of 14.9 µM against the epimastigote form of the parasite, indicating potent activity with low cytotoxicity towards mammalian cells .
Neuroprotective Effects
Beta-carboline derivatives are also associated with neuroprotective effects. They have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. The methylated form of beta-carbolines has been linked to improved cognitive functions and reduced neurodegeneration in animal models .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range .
Study on Trypanocidal Activity
A study evaluated the trypanocidal activity of beta-carboline derivatives, including compounds structurally related to this compound. It was found that these compounds not only inhibited the growth of T. cruzi but also reduced the number of infected mammalian cells significantly .
In Vivo Models
In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary data suggest that beta-carboline derivatives can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
